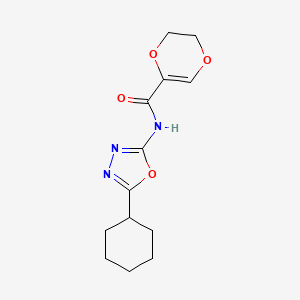

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c17-11(10-8-18-6-7-19-10)14-13-16-15-12(20-13)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVABMUWHPSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The cyclohexyl group is introduced through alkylation reactions, while the dioxine moiety is formed via oxidative cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process typically includes steps such as nitration, reduction, cyclization, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multistep reactions starting from 5-cyclohexyl-1,3,4-oxadiazole derivatives. Characterization methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds derived from N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) have been tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).

Case Study:

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activity. Among these derivatives, some exhibited significant cytotoxic effects with IC50 values lower than that of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups in the aromatic rings was found to enhance biological activity.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.19 |

| Compound C | A549 | 0.11 |

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study:

Research indicated that N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl) derivatives significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to untreated controls . This suggests a promising role for these compounds in managing inflammatory diseases.

Antidiabetic Effects

Recent findings have shown that oxadiazole-based compounds can exhibit antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models.

Case Study:

In a study evaluating various oxadiazole derivatives for their antidiabetic potential, some compounds demonstrated significant reductions in blood glucose levels in diabetic rats . These findings indicate a mechanism that may involve modulation of glucose uptake and insulin signaling pathways.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives with Sulfonamide/Carboxamide Linkages

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Structural Differences: Contains a benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole ring. Bioactivity: Demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL) but required solubilization in DMSO and Pluronic F-127 surfactant due to poor aqueous solubility .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

- Structural Similarity : Shares a cyclohexyl group but incorporates a furan-2-yl substituent instead of dihydrodioxine.

- Bioactivity : Exhibited moderate antifungal activity (MIC = 16 µg/mL) and required similar solubilization aids as LMM5 .

- Key Insight : The dihydrodioxine carboxamide in the target compound may offer improved hydrogen-bonding capacity, enhancing solubility relative to LMM11.

Sulfonamide-Functionalized 1,3,4-Oxadiazoles

A 2019 study synthesized derivatives using 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride as an intermediate . These compounds showed:

- Anti-inflammatory Activity : 70–85% inhibition in carrageenan-induced paw edema (vs. 82% for diclofenac).

- Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli.

- Comparison : The target compound lacks a sulfonamide group, which may reduce anti-inflammatory potency but mitigate sulfonamide-associated toxicity risks.

Comparison with Functional Analogs: Oxathiin Derivatives

lists oxathiin-based analogs (e.g., 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), where sulfur replaces oxygen in the dioxine ring .

| Property | Target Compound (Dioxine) | Oxathiin Analog (C:0540) |

|---|---|---|

| Ring Structure | 1,4-Dioxine | 1,4-Oxathiin (S/O) |

| Molecular Weight | ~337.37 g/mol | ~253.33 g/mol |

| Solubility | Moderate in DMSO | Lower (due to sulfur) |

| Metabolic Stability | High | Higher (S-resistance) |

| Bioactivity | Antimicrobial | Not reported |

Key Differences : Sulfur in oxathiins increases metabolic stability but reduces aqueous solubility. The target compound’s oxygenated dioxine may balance solubility and stability better for drug delivery .

Table 1: Comparative Bioactivity and Physicochemical Properties

Notes:

- The target compound’s estimated antimicrobial activity aligns with sulfonamide-oxadiazole derivatives but lacks anti-inflammatory data .

- LogP values suggest the cyclohexyl group increases lipophilicity relative to non-cyclohexyl analogs.

Critical Analysis and Limitations

- Contradictions : highlights anti-inflammatory activity in sulfonamide-oxadiazoles, but the target compound’s bioactivity profile remains underexplored.

- Data Gaps: No direct solubility or toxicity data for the target compound; inferences are drawn from structural analogs.

- Synthetic Challenges : The dihydrodioxine carboxamide moiety may complicate synthesis compared to simpler sulfonamide derivatives .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention in recent years due to its promising biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves a multistep reaction scheme. The process often starts with the preparation of the oxadiazole ring through the cyclization of appropriate hydrazides and carboxylic acid derivatives. The subsequent formation of the dioxine structure is achieved through further chemical modifications.

General Synthetic Route

- Formation of Oxadiazole : React hydrazides with carboxylic acids in the presence of dehydrating agents.

- Dioxine Formation : Introduce the dioxine moiety through cyclization reactions.

- Final Carboxamide Formation : Convert the intermediate into the final carboxamide product.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves the inhibition of cell proliferation and interference with tubulin polymerization, which is crucial for mitosis.

Case Study : A study evaluated various oxadiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values in the micromolar range, indicating potent activity against cancer cells .

Antidiabetic and Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its antidiabetic and anti-inflammatory activities. It has been shown to inhibit enzymes involved in glucose metabolism and reduce inflammatory markers in vitro.

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |

| Antidiabetic | Inhibits α-amylase | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Molecular Mechanism

The molecular mechanism of action for this compound involves binding to specific enzymes and proteins within cells. For example:

- Enzyme Inhibition : The compound inhibits α-amylase activity, leading to decreased carbohydrate metabolism.

- Cellular Interaction : It interacts with cellular components such as tubulin and DNA, affecting cell cycle progression and promoting apoptosis.

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide? A: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazide precursors under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).

- Step 2: Coupling the oxadiazole intermediate with a 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC).

- Step 3: Purification via column chromatography or recrystallization.

Key conditions include controlled temperature (60–80°C), inert atmospheres, and pH adjustments. Characterization is performed using NMR, IR, and MS .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields for this compound? A: Methodological strategies include:

- Design of Experiments (DOE): Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield by enhancing reaction kinetics.

- AI-Driven Process Simulation: Tools like COMSOL Multiphysics model reaction pathways to predict ideal conditions (e.g., temperature gradients, reagent ratios) .

Basic Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A: Essential techniques:

- NMR Spectroscopy: ¹H/¹³C NMR for verifying cyclohexyl, oxadiazole, and dioxine moieties.

- IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and C-N/C-O bonds.

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- TLC Monitoring: Tracks reaction progress using silica gel plates and UV visualization .

Advanced Mechanistic Studies

Q: How can researchers investigate the biological mechanism of action for this compound? A: Advanced approaches include:

- In Vitro Enzyme Assays: Test inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Molecular Docking: Computational modeling (AutoDock, Schrödinger) to predict binding interactions with proteins.

- Proteomics/Transcriptomics: Identify differentially expressed biomarkers post-treatment via LC-MS/MS or RNA-seq .

Basic Biological Activities

Q: What biological activities are associated with this compound? A: Structural analogs of 1,3,4-oxadiazoles exhibit:

- Antimicrobial Activity: Disruption of bacterial cell membranes or fungal ergosterol synthesis.

- Anticancer Potential: Induction of apoptosis via caspase-3 activation or inhibition of tubulin polymerization.

- Antioxidant Effects: Radical scavenging assays (e.g., DPPH or ABTS) validate redox activity .

Advanced Data Contradiction Analysis

Q: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)? A: Strategies include:

- Replication Studies: Verify results across independent labs to rule out technical variability.

- Multivariate Analysis: Use PCA or PLS to identify confounding variables (e.g., solvent impurities).

- Cross-Validation: Compare in vitro/in vivo outcomes to assess translational relevance .

Theoretical Frameworks in Research Design

Q: How can a theoretical framework guide experimental design for this compound? A: Frameworks like Structure-Activity Relationship (SAR) or Molecular Orbital Theory inform:

- Functional Group Modifications: Predict how substituents (e.g., electron-withdrawing groups) alter bioactivity.

- Reaction Pathway Rationalization: Use frontier molecular orbital analysis to explain regioselectivity in synthesis .

Stability and Solubility Assessment

Q: What methods evaluate the stability and solubility of this compound? A:

- Stability: Accelerated degradation studies under varied pH/temperature (HPLC monitoring).

- Solubility: Phase solubility analysis (e.g., shake-flask method) in buffers or surfactants.

- Hygroscopicity: Dynamic vapor sorption (DVS) to assess moisture uptake .

Molecular Docking for Mechanism Elucidation

Q: How is molecular docking applied to study interactions with biological targets? A: Steps include:

Target Selection: Identify proteins (e.g., EGFR or COX-2) from genomic databases.

Ligand Preparation: Optimize the compound’s 3D structure (Avogadro, ChemDraw3D).

Docking Simulation: Use AutoDock Vina to predict binding poses and affinity scores.

Validation: Compare with co-crystallized ligands (PDB structures) .

Predictive Modeling for Physicochemical Properties

Q: How can AI/ML models predict properties like logP or toxicity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.